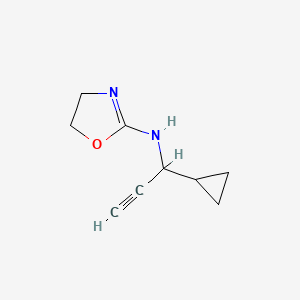
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclopropyl group attached to a prop-2-ynyl moiety, which is further connected to a 4,5-dihydro-1,3-oxazol-2-amine structure. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the following steps:
Cyclopropylprop-2-ynylamine Synthesis: The starting material, cyclopropylprop-2-ynylamine, can be synthesized through the reaction of cyclopropylacetylene with ammonia under specific conditions.
Oxazolone Formation: The cyclopropylprop-2-ynylamine is then reacted with a suitable oxazolone precursor, such as 2-aminobenzamide, under controlled conditions to form the oxazolone ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxazolone derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Derivatives with various substituents on the oxazolone ring.
Applications De Recherche Scientifique
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclopropylprop-2-ynylamine: A related compound without the oxazolone ring.
4,5-Dihydro-1,3-oxazol-2-amine derivatives: Compounds with variations in the oxazolone ring structure.
Uniqueness: N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its combination of the cyclopropyl group and the oxazolone ring, which provides distinct chemical and biological properties compared to its similar compounds.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(7-3-4-7)11-9-10-5-6-12-9/h1,7-8H,3-6H2,(H,10,11) |
Clé InChI |
QIHMTZGQKYHVJH-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1CC1)NC2=NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)

![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
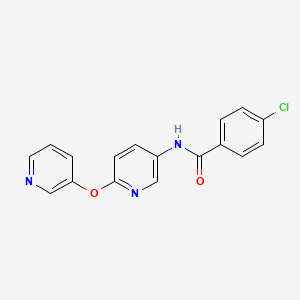
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
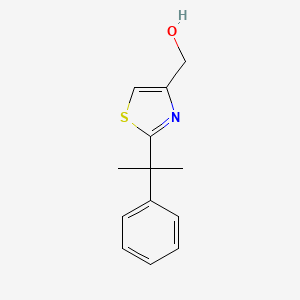
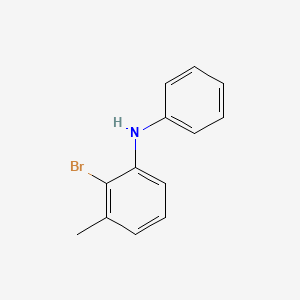
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
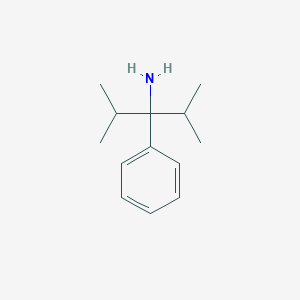
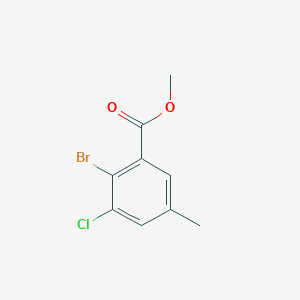
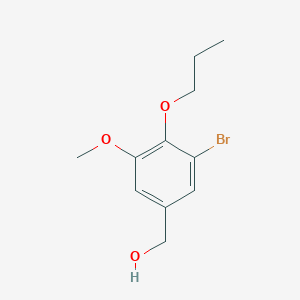
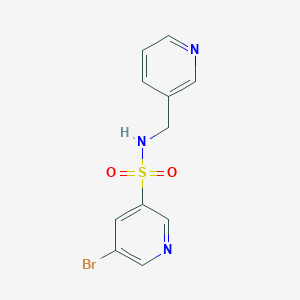
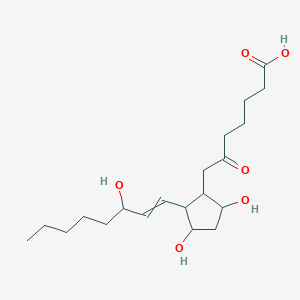
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)
